Lipophilicity Gain of ΔXLogP3 = +0.8 Versus Non‑Methylated Triazole Analog Improves Predicted Membrane Permeability
The target compound exhibits an XLogP3 of −1.2, compared with −2.0 for the non‑methylated analog 2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS 1250657-58-9), representing a ΔXLogP3 of +0.8 log units [1][2]. Both compounds share an identical TPSA of 99.8 Ų, meaning the lipophilicity gain is achieved without sacrificing polarity‑dependent solubility [1][2]. This shift brings the target compound closer to the optimal logP range (0–3) for oral bioavailability and CNS penetration according to Lipinski and related drug‑likeness guidelines.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −1.2 (PubChem CID 61923223) |
| Comparator Or Baseline | 2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide, XLogP3 = −2.0 (PubChem CID 61924385) |
| Quantified Difference | ΔXLogP3 = +0.8 log units (less negative, more lipophilic) |
| Conditions | Computed by XLogP3 algorithm v3.0 (PubChem release 2019.06.18); TPSA held constant at 99.8 Ų for both compounds |
Why This Matters
A 0.8 log unit increase in XLogP3 can correspond to a roughly 6‑fold increase in predicted membrane partitioning, which directly influences cellular uptake in cell‑based assays and in vivo pharmacokinetics.
- [1] PubChem. Compound Summary for CID 61923223: 2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide (XLogP3: −1.2; TPSA: 99.8 Ų). View Source
- [2] PubChem. Compound Summary for CID 61924385: 2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide (XLogP3: −2.0; TPSA: 99.8 Ų). View Source
